molecular formula C14H26ClN B1614783 N-butyl-2-adamantanamine hydrochloride CAS No. 39234-34-9

N-butyl-2-adamantanamine hydrochloride

Cat. No.: B1614783
CAS No.: 39234-34-9
M. Wt: 243.81 g/mol
InChI Key: CKNFFKOMMBVCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-adamantanamine hydrochloride (CAS 39234-34-9) is a synthetic organic compound belonging to the adamantane derivative class. This substance is provided as a high-purity reagent strictly for research and development purposes in a laboratory setting. Adamantane derivatives, such as the well-studied amantadine, are known for their diverse pharmacological profiles. Amantadine hydrochloride is an established antiviral agent that primarily inhibits the replication of influenza A virus strains by interfering with the function of the viral M2 protein . Furthermore, amantadine has documented applications in neuroscience research, where it is used to study Parkinson's disease and drug-induced extrapyramidal reactions; its mechanism of action in this field is complex and may involve effects on dopamine neurons and weak, non-competitive antagonism of NMDA receptors . The structural similarity of N-butyl-2-adamantanamine to these active compounds suggests potential research value in virology and neuropharmacology, particularly for scientists investigating the structure-activity relationships of adamantane-based molecules . This product is intended For Research Use Only . It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

39234-34-9

Molecular Formula

C14H26ClN

Molecular Weight

243.81 g/mol

IUPAC Name

N-butyladamantan-2-amine;hydrochloride

InChI

InChI=1S/C14H25N.ClH/c1-2-3-4-15-14-12-6-10-5-11(8-12)9-13(14)7-10;/h10-15H,2-9H2,1H3;1H

InChI Key

CKNFFKOMMBVCLD-UHFFFAOYSA-N

SMILES

CCCCNC1C2CC3CC(C2)CC1C3.Cl

Canonical SMILES

CCCCNC1C2CC3CC(C2)CC1C3.Cl

Other CAS No.

39234-34-9

Origin of Product

United States

Preparation Methods

Pathway A: Ritter Reaction with Subsequent Alkylation

  • Starting Material : 2-Bromoadamantane (hypothetical, as most sources focus on 1-substituted derivatives).
  • Ritter Reaction :
    • React 2-bromoadamantane with formamide or acetonitrile in concentrated sulfuric acid to form N-(2-adamantyl)formamide or acetamide.
    • Example conditions: 85°C for 5.5 h in H2SO4/formamide.
  • Hydrolysis :
    • Hydrolyze the amide intermediate (e.g., with 19–21% HCl) to yield 2-adamantanamine.
  • N-Alkylation :
    • React 2-adamantanamine with 1-bromobutane in the presence of a base (e.g., NaOH) to introduce the butyl group.
    • Quench with HCl to form the hydrochloride salt.

Pathway B: Direct Alkylation of Adamantane Amine

  • Synthesize 2-Adamantanamine :
    • Use a Ritter reaction or bromination/hydrolysis sequence (as in) to obtain 2-adamantanamine.
  • N-Butylation :
    • Employ a Menshutkin reaction with butyl bromide under basic conditions.
    • Example: Stir 2-adamantanamine with butyl bromide in ethanol/K2CO3 at reflux for 12 h.
  • Salt Formation :
    • Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt.

Critical Reaction Parameters

Parameter Optimization Range Impact on Yield
Temperature 80–100°C (Ritter reaction) Higher temps accelerate reaction but risk decomposition.
Acid Concentration 96–98% H2SO4 Critical for carbocation stability.
Molar Ratios 1:10 (2-bromoadamantane:H2SO4) Excess acid drives reaction completion.
Alkylation Agent 1-Bromobutane vs. butyl iodide Iodide offers faster kinetics but higher cost.

Challenges and Mitigation Strategies

  • Steric Hindrance : The 2-position of adamantane is more sterically hindered than the 1-position, potentially reducing reaction rates. Mitigation includes prolonged reaction times or elevated temperatures.
  • Byproduct Formation : Competing N-dialkylation may occur during butylation. Use a molar excess of 2-adamantanamine to suppress this.
  • Purification : Chromatography or recrystallization (e.g., ethanol/ethyl acetate) may be required to isolate the hydrochloride salt.

Proposed Synthetic Protocol

Step 1: Synthesis of N-(2-Adamantyl)formamide

  • Combine 2-bromoadamantane (1 eq), formamide (9 eq), and H2SO4 (10 eq) at 85°C for 5.5 h.
  • Cool, pour into ice water, and filter the precipitated amide.

Step 2: Hydrolysis to 2-Adamantanamine

  • Reflux the amide with 21% HCl for 1 h.
  • Neutralize with NaOH and extract with dichloromethane.

Step 3: N-Butylation

  • Stir 2-adamantanamine (1 eq) with 1-bromobutane (1.2 eq) and K2CO3 (2 eq) in ethanol at reflux for 12 h.
  • Filter and evaporate to isolate the free base.

Step 4: Salt Formation

  • Dissolve the free base in ether, add HCl gas, and filter the precipitated hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • N-butyl-2-adamantanamine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
    • Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction:

    • The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution:

    • It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other alkyl or aryl groups.
    • Common reagents include alkyl halides and aryl halides.

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted adamantane derivatives.

Scientific Research Applications

Chemistry:

  • N-butyl-2-adamantanamine hydrochloride is used as an intermediate in organic synthesis. It is a building block for the synthesis of more complex molecules.

Biology:

  • The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine:

  • Derivatives of adamantane, including 2-adamantanamine, N-butyl-, hydrochloride, are explored for their potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Industry:

  • In the material science industry, the compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-adamantanamine, N-butyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Memantine Hydrochloride

Memantine hydrochloride (C₁₂H₂₁N·HCl) is a clinically approved NMDA receptor antagonist used to treat moderate-to-severe Alzheimer’s disease. Structurally, it differs from N-butyl-2-adamantanamine hydrochloride by the presence of a methyl group instead of a butyl chain at the amine position (Fig. 1, ).

Property N-Butyl-2-adamantanamine HCl Memantine HCl
Molecular Weight Not reported 215.76 g/mol
Substituent N-Butyl N-Methyl
Primary Use Under investigation Alzheimer’s therapy
Solubility Likely low (lipophilic backbone) 50 mg/mL in water

2-Adamantanamine Hydrochloride

2-Adamantanamine hydrochloride (C₁₀H₁₇N·HCl) shares the same adamantane core as N-butyl-2-adamantanamine but lacks the butyl substituent. It is a precursor in antiviral drug synthesis and exhibits weak NMDA receptor affinity .

Property N-Butyl-2-adamantanamine HCl 2-Adamantanamine HCl
Molecular Weight Not reported 187.71 g/mol
Substituent N-Butyl Unsubstituted amine
Primary Use Under investigation Antiviral intermediate
Stability Likely stable (adamantane core) Stable under standard conditions

Key Difference : The addition of a butyl group may sterically hinder interactions with biological targets compared to the unsubstituted 2-adamantanamine.

1-Adamantylmethylamine Hydrochloride

This analog (C₁₁H₁₉N·HCl) features a methylene bridge between the adamantane and amine groups. It is used in peptide synthesis and enzyme inhibition studies .

Property N-Butyl-2-adamantanamine HCl 1-Adamantylmethylamine HCl
Substituent Position 2-position 1-position
Backbone Flexibility Rigid Slightly flexible (methylene)
Applications Experimental Biochemical research

Key Difference : Positional isomerism (1- vs. 2-adamantane substitution) and substituent length (butyl vs. methyl) significantly impact molecular interactions.

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